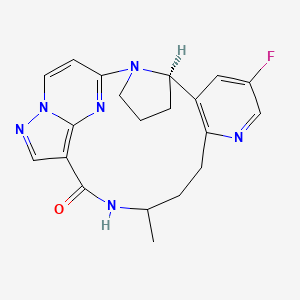

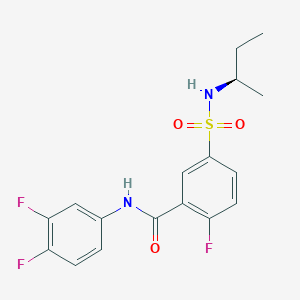

(R)-5-(N-(sec-butyl)sulfamoyl)-N-(3,4-difluorophenyl)-2-fluorobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

AB-423 is a novel inhibitor of hepatitis b virus pregenomic rna encapsidation

Applications De Recherche Scientifique

HBV Capsid Inhibition

AB-423 is a potent, highly selective inhibitor of HBV replication . It exhibits a dual mode of action by inhibiting the encapsidation of pregenomic RNA (pgRNA) during ongoing infection .

Inhibition of pgRNA Encapsidation

AB-423 has been shown to inhibit pgRNA encapsidation in an HBV cell culture model system . This means it prevents the virus from packaging its genetic material, which is a crucial step in the viral replication process .

Misdirection of Capsid Assembly

In a biochemical capsid assembly assay, AB-423 was found to misdirect capsid assembly . This disrupts the formation of the viral capsid, a protein shell that protects the viral genome and is essential for the virus’s life cycle .

Inhibition of cccDNA Synthesis

AB-423 has been shown to inhibit the synthesis of covalently closed circular DNA (cccDNA) during de novo HBV infection . cccDNA is a stable form of the viral genome that persists in the nucleus of infected cells and serves as a template for viral replication .

Activity Against Nucleos(t)ide-Resistant Variants

AB-423 has demonstrated potent activity against HBV genotypes A through D and nucleos(t)ide-resistant variants in vitro . This suggests that it could be effective in treating infections that are resistant to current antiviral drugs .

Synergistic Effects with Other Anti-HBV Agents

In vitro dual combination studies with AB-423 and other anti-HBV agents, such as nucleos(t)ide analogs, RNA interference agents, or interferon alpha, have resulted in additive to synergistic antiviral activity . This indicates that AB-423 could potentially be used in combination therapies to enhance treatment efficacy .

Mécanisme D'action

AB-423, also known as ®-5-(N-(sec-butyl)sulfamoyl)-N-(3,4-difluorophenyl)-2-fluorobenzamide, is a member of the sulfamoylbenzamide (SBA) class of hepatitis B virus (HBV) capsid inhibitors .

Target of Action

The primary target of AB-423 is the HBV capsid . The capsid is a protein shell that protects the genetic material of the virus. In the case of HBV, the capsid plays a crucial role in the replication of the virus .

Mode of Action

AB-423 inhibits the encapsidation of pregenomic RNA (pgRNA) into the HBV capsid . This means that it prevents the pgRNA from being packaged into the capsid, which is a necessary step for the replication of the virus . AB-423 is considered a class II capsid inhibitor .

Biochemical Pathways

AB-423 affects the HBV replication pathway by inhibiting pgRNA encapsidation . This impacts the levels of downstream replication intermediates, including capsid-associated RNA, capsid-associated DNA, relaxed circular DNA (rcDNA), and single-stranded DNA (ssDNA) . In a de novo infection model, AB-423 prevented the conversion of encapsidated rcDNA to covalently closed circular DNA, presumably by interfering with the capsid uncoating process .

Pharmacokinetics

Pharmacokinetic studies with AB-423 in CD-1 mice showed significant systemic exposures and higher levels of accumulation in the liver . This suggests that AB-423 has good bioavailability and is able to reach the site of HBV replication in the body .

Result of Action

The result of AB-423’s action is a potent inhibition of HBV replication . In cell culture models, AB-423 showed potent inhibition of HBV replication with no significant cytotoxicity . Treatment of HepDES19 cells with AB-423 resulted in capsid particles devoid of encapsidated pregenomic RNA and relaxed circular DNA (rcDNA) .

Action Environment

The action of AB-423 can be influenced by environmental factors. For example, the addition of 40% human serum resulted in a 5-fold increase in the EC50s . This suggests that the presence of serum proteins can affect the efficacy of AB-423 .

Propriétés

IUPAC Name |

5-[[(2R)-butan-2-yl]sulfamoyl]-N-(3,4-difluorophenyl)-2-fluorobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17F3N2O3S/c1-3-10(2)22-26(24,25)12-5-7-14(18)13(9-12)17(23)21-11-4-6-15(19)16(20)8-11/h4-10,22H,3H2,1-2H3,(H,21,23)/t10-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBLXLHYPDOMJMO-SNVBAGLBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NS(=O)(=O)C1=CC(=C(C=C1)F)C(=O)NC2=CC(=C(C=C2)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C)NS(=O)(=O)C1=CC(=C(C=C1)F)C(=O)NC2=CC(=C(C=C2)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17F3N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-5-(N-(sec-butyl)sulfamoyl)-N-(3,4-difluorophenyl)-2-fluorobenzamide | |

Q & A

Q1: How does AB-423 exert its antiviral effect against HBV?

A1: AB-423 belongs to the sulfamoylbenzamide (SBA) class of HBV inhibitors. It targets the viral capsid protein, specifically interfering with the encapsidation of pregenomic RNA (pgRNA) []. This action prevents the formation of mature viral particles capable of spreading infection. Essentially, AB-423 acts as a "class II" capsid inhibitor, hindering the conversion of encapsidated relaxed circular DNA (rcDNA) to covalently closed circular DNA (cccDNA) by interfering with capsid uncoating [].

Q2: What evidence suggests that AB-423 might bind to specific sites on the HBV core protein?

A2: Research suggests that AB-423's mechanism of action likely involves binding to the dimer-dimer interface of the HBV core protein. This hypothesis is supported by:

- Molecular docking studies: Simulations show favorable interactions between AB-423 and the dimer-dimer interface when using crystal structures of related compounds (heteroaryldihydropyrimidines and another SBA) [].

- Biochemical studies: Experimental data further corroborates the docking results, suggesting a direct interaction between AB-423 and this critical region of the core protein [].

Q3: Has AB-423 demonstrated efficacy in preclinical models of HBV infection?

A3: Yes, AB-423 has shown promising antiviral activity in preclinical studies:

- In vitro: It potently inhibits HBV replication across genotypes A-D, including nucleoside-resistant variants []. Importantly, AB-423 displays additive to synergistic effects when combined with other antiviral agents like nucleos(t)ide analogs, RNA interference agents, and interferon alpha [].

- In vivo: In a mouse model of HBV infection, AB-423 administration led to a dose-dependent reduction in serum HBV DNA levels []. Moreover, combining AB-423 with entecavir or ARB-1467 showed a trend toward enhanced antiviral activity compared to either drug alone [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3R,6S,9S,12E,16S)-9-(4-Aminobutyl)-3-[(4-benzoylphenyl)methyl]-6-(cyclohexylmethyl)-2,5,8,11,14-pentaoxo-1,4,7,10,15-pentaazacycloeicos-12-ene-16-carboxamide](/img/structure/B605010.png)